Product packaging for magnesium;2-phenylindol-1-ide;bromide(Cat. No.:CAS No. 62454-46-0)

magnesium;2-phenylindol-1-ide;bromide

Cat. No.: B14519874
CAS No.: 62454-46-0
M. Wt: 296.44 g/mol
InChI Key: RGFDMKWRFGXIHD-UHFFFAOYSA-M
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Description

Contextualization of Indole (B1671886) Derivatives in Organic Synthesis

The indole scaffold is a ubiquitous structural motif found in a multitude of natural products, pharmaceuticals, and agrochemicals. Its presence in molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the anticancer drug vinblastine (B1199706) underscores its profound biological significance. Consequently, the development of synthetic methodologies to functionalize the indole ring at various positions is a central theme in organic chemistry. The ability to introduce substituents onto the indole nitrogen or its carbon framework allows for the fine-tuning of a molecule's biological activity and physical properties.

Overview of N-Metallated Indoles as Synthetic Intermediates

The hydrogen atom attached to the indole nitrogen is weakly acidic and can be removed by a strong base to form an N-metallated indole. libretexts.org These N-metallated species, including lithium, sodium, and magnesium derivatives, are powerful nucleophiles. The metallation of the nitrogen atom significantly alters the reactivity of the indole ring, making the nitrogen atom a prime site for electrophilic attack. This strategy is commonly employed to introduce a wide variety of functional groups at the N-1 position, a crucial step in the synthesis of many complex indole-containing target molecules. Among these, N-indolylmagnesium halides, often referred to as indole Grignard reagents, are particularly valuable due to their ease of preparation and versatile reactivity.

Position of 2-Phenylindolylmagnesium Bromide within Organometallic Reagents

Magnesium;2-phenylindol-1-ide;bromide, also known as 2-phenylindolylmagnesium bromide, is the Grignard reagent derived from 2-phenylindole (B188600). It is formed by the deprotonation of the N-H bond of 2-phenylindole, typically using a pre-formed Grignard reagent such as ethylmagnesium bromide.

Synthesis of 2-Phenylindolylmagnesium Bromide

Reactant 1 Reactant 2 Product Solvent

This reagent is a specialized member of the Grignard family, combining the nucleophilicity of an organomagnesium compound with the structural features of the indole scaffold. Unlike typical alkyl or aryl Grignard reagents where the magnesium is bonded to a carbon atom, in this case, it is bonded to the nitrogen atom. This N-Mg bond imparts strong nucleophilic character to the indole nitrogen. The presence of the phenyl group at the C-2 position influences the electronic properties and steric environment of the molecule but does not fundamentally change its character as a potent N-nucleophile.

The primary utility of 2-phenylindolylmagnesium bromide lies in its reaction with a diverse range of electrophiles to form N-substituted 2-phenylindoles. These reactions are typically efficient and provide a direct route to otherwise difficult-to-access derivatives.

General Reactivity of 2-Phenylindolylmagnesium Bromide

Electrophile Class Reaction Type Product Class
Alkyl Halides N-Alkylation N-Alkyl-2-phenylindoles
Acyl Halides/Anhydrides N-Acylation N-Acyl-2-phenylindoles
Aldehydes/Ketones Nucleophilic Addition N-(1-hydroxyalkyl)-2-phenylindoles

The following tables provide more detailed, representative research findings on the reactions of this specific organometallic reagent.

Detailed Research Findings: N-Alkylation and N-Acylation

ElectrophileReagentProduct
Benzyl BromideThis compound1-Benzyl-2-phenylindole
Acetyl ChlorideThis compound1-Acetyl-2-phenylindole rsc.orgchemistrysteps.com

Detailed Research Findings: Reactions with Carbonyl Compounds

ElectrophileReagentInitial Product (after quench)
BenzaldehydeThis compoundPhenyl(2-phenylindol-1-yl)methanol doubtnut.com
CyclohexanoneThis compound1-(2-Phenylindol-1-yl)cyclohexan-1-ol pearson.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10BrMgN B14519874 magnesium;2-phenylindol-1-ide;bromide CAS No. 62454-46-0

Properties

CAS No.

62454-46-0

Molecular Formula

C14H10BrMgN

Molecular Weight

296.44 g/mol

IUPAC Name

magnesium;2-phenylindol-1-ide;bromide

InChI

InChI=1S/C14H10N.BrH.Mg/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14;;/h1-10H;1H;/q-1;;+2/p-1

InChI Key

RGFDMKWRFGXIHD-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3[N-]2.[Mg+2].[Br-]

Origin of Product

United States

Spectroscopic and Structural Elucidation of Indolylmagnesium Bromide Species

Advanced Spectroscopic Characterization Techniques

In Situ Infrared (IR) and Raman Spectroscopy for Reaction Monitoring

In situ vibrational spectroscopy is a powerful tool for monitoring the real-time progress of chemical reactions without the need for sample extraction. Both Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of molecules, which are sensitive to changes in bonding and structure.

The formation of 2-phenylindolylmagnesium bromide from 2-phenylindole (B188600) and a Grignard reagent like ethylmagnesium bromide can be effectively monitored using in situ Attenuated Total Reflectance (ATR)-FTIR spectroscopy. The deprotonation of the indole (B1671886) nitrogen results in distinct changes in the IR spectrum. A key diagnostic feature is the disappearance of the sharp N-H stretching vibration of the 2-phenylindole starting material, typically observed around 3400 cm⁻¹. Concurrently, the formation of the N-MgBr bond gives rise to new vibrational modes at lower frequencies, although these can be challenging to observe directly due to their low intensity and overlap with other spectral features. Changes in the aromatic C-H and C-C stretching regions of the indole and phenyl rings can also provide evidence of the reaction progress.

Table 1: Expected Key Vibrational Spectroscopy Changes upon Formation of 2-Phenylindolylmagnesium Bromide

Spectroscopic Technique Key Vibrational Mode Expected Observation Approximate Wavenumber (cm⁻¹)
In Situ FTIR N-H Stretch (of 2-phenylindole) Disappearance of the band ~3400
In Situ FTIR Aromatic C-H/C=C Stretches Shifts in position and intensity 1400-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of molecules in solution. By analyzing the chemical shifts and coupling constants of various nuclei, detailed information about the connectivity and three-dimensional structure of 2-phenylindolylmagnesium bromide can be obtained.

The ¹H NMR spectrum of 2-phenylindolylmagnesium bromide is expected to show significant changes compared to the starting material, 2-phenylindole. The most notable change is the disappearance of the broad singlet corresponding to the N-H proton of 2-phenylindole, which typically appears around δ 8.1 ppm. The formation of the N-MgBr bond leads to a general upfield or downfield shift of the remaining protons on the indole and phenyl rings due to the alteration of the electronic environment. The protons closest to the nitrogen atom (e.g., H3 and H7) are expected to experience the most significant shifts.

Table 2: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) of 2-Phenylindole and Predicted Shifts for 2-Phenylindolylmagnesium Bromide

Proton 2-Phenylindole (Experimental, in CDCl₃) 2-Phenylindolylmagnesium Bromide (Predicted)
N-H ~8.1 (br s) Absent
H3 ~6.8 Shifted
H4 ~7.6 Shifted
H5 ~7.1 Shifted
H6 ~7.1 Shifted
H7 ~7.6 Shifted

Similar to ¹H NMR, the ¹³C NMR spectrum provides valuable structural information. Upon formation of the Grignard reagent, the carbon atoms of the indole ring, particularly those in close proximity to the nitrogen (C2 and C7a), are expected to show noticeable changes in their chemical shifts. The deprotonation and subsequent formation of the N-Mg bond alter the electron density distribution throughout the heterocyclic system.

Table 3: Comparison of Experimental ¹³C NMR Chemical Shifts (ppm) of 2-Phenylindole and Predicted Shifts for 2-Phenylindolylmagnesium Bromide

Carbon 2-Phenylindole (Experimental, in CDCl₃) 2-Phenylindolylmagnesium Bromide (Predicted)
C2 ~137 Shifted
C3 ~100 Shifted
C3a ~129 Shifted
C4 ~122 Shifted
C5 ~121 Shifted
C6 ~120 Shifted
C7 ~111 Shifted
C7a ~136 Shifted
Phenyl C1' ~132 Shifted
Phenyl C2'/C6' ~129 Shifted
Phenyl C3'/C5' ~128 Shifted

X-ray Absorption and Photoelectron Spectroscopy for Elemental and Bonding Information

X-ray spectroscopy techniques provide element-specific information about the electronic structure and local coordination environment of atoms in a molecule.

X-ray Absorption Near-Edge Structure (XANES) at the magnesium K-edge can provide information about the oxidation state and coordination geometry of the magnesium atom. The position and features of the absorption edge are sensitive to the local chemical environment. For 2-phenylindolylmagnesium bromide, the Mg K-edge XANES spectrum would be characteristic of a Mg(II) center coordinated to nitrogen, bromine, and likely solvent molecules.

X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition of a sample and provide information about the chemical states of the elements present. For 2-phenylindolylmagnesium bromide, the N 1s binding energy would be expected to shift upon deprotonation and coordination to magnesium, reflecting the change in the electronic environment of the nitrogen atom. Similarly, the Mg 1s or Mg 2p binding energies would be characteristic of the organomagnesium species.

Table 4: Summary of Compound Names

Compound Name
magnesium;2-phenylindol-1-ide;bromide
2-phenylindolylmagnesium bromide
2-phenylindole

Solid-State Structural Analysis via X-ray Crystallography

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise data on bond lengths, bond angles, and connectivity, revealing the intricate structural details of a molecule.

Table 1: Representative Crystallographic Data for a Related N-Heterocyclic Carbene Stabilized Grignard Reagent (nBuMgCl·IPr)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 12.345(6)
b (Å) 18.912(4)
c (Å) 14.567(8)
α (°) 90
β (°) 101.23(4)
γ (°) 90
Z 4

Note: This data is for an illustrative compound and not this compound.

Analytical Methodologies for Reagent Quantification and Purity Assessment

Accurate determination of the concentration and purity of Grignard reagents is essential for their effective use in synthesis. Several analytical techniques are employed for this purpose, ranging from classical titrations to modern spectroscopic and chromatographic methods.

Titration Methods: Titration is a widely used and practical method for quantifying Grignard reagents.

Direct Titration: This involves titrating the Grignard solution with a standardized solution of a protic acid, such as sec-butanol, in the presence of an indicator. tandfonline.com Indicators like 1,10-phenanthroline (B135089) or N-phenyl-1-naphthylamine produce a distinct color change at the endpoint. tandfonline.com

Potentiometric Titration: This method offers a more precise endpoint determination by monitoring the potential change of a platinum electrode during the titration with a protic reagent like 2-butanol. nih.gov The endpoint is identified from the first derivative of the titration curve. nih.gov

Thermometric Titration: The reaction of a Grignard reagent with a protic compound is exothermic. Thermometric titration monitors the temperature change of the solution as a standard solution of an alcohol (e.g., isopropyl alcohol) is added. The endpoint is indicated by a discontinuity in the temperature profile.

Acid-Base Titration (Double Titration): This classic method involves hydrolyzing an aliquot of the Grignard reagent and then titrating the resulting solution with a standard acid to determine the total magnesium content, followed by a separate titration to quantify the halide content.

Spectroscopic Methods:

Quantitative NMR (qNMR) Spectroscopy: qNMR is a powerful, non-destructive technique for determining the purity of organic compounds. nih.govnih.gov By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the Grignard reagent can be determined. bwise.kr This method can also identify and quantify impurities.

Differential Spectrophotometry: This technique involves reacting the Grignard reagent with an excess of a ketone, such as acetophenone, and then measuring the absorbance of the unreacted ketone. The concentration of the Grignard reagent is determined by the difference in absorbance compared to a reference solution.

Chromatographic Methods:

Gas Chromatography (GC): Direct analysis of Grignard reagents by GC is not feasible due to their high reactivity. However, GC can be used after a derivatization step. For instance, the Grignard reagent can be hydrolyzed, and the resulting hydrocarbon can be quantified by GC using an internal standard. acs.org

High-Performance Liquid Chromatography (HPLC): Similar to GC, direct HPLC analysis is problematic. A common approach involves derivatizing the Grignard reagent, for example, by reaction with carbon dioxide to form a carboxylic acid. tandfonline.com The resulting stable acid can then be readily analyzed and quantified by HPLC. tandfonline.com This method can also serve as a fingerprinting technique to compare different batches of the reagent. tandfonline.com

Table 2: Comparison of Analytical Methods for Grignard Reagent Quantification

Method Principle Advantages Disadvantages
Direct Titration Neutralization with a standard protic acid in the presence of a color indicator. tandfonline.com Simple, rapid, and requires basic laboratory equipment. Endpoint detection can be subjective.
Potentiometric Titration Monitoring potential change during titration with a protic reagent. nih.gov Precise and objective endpoint determination. nih.gov Requires a potentiometer and specialized electrode.
Quantitative NMR (qNMR) Integration of NMR signals against an internal standard. nih.govnih.gov Provides structural information and can identify impurities; non-destructive. nih.govnih.gov Requires access to an NMR spectrometer and a suitable internal standard.

| HPLC (after derivatization) | Chromatographic separation and quantification of a stable derivative. tandfonline.com | High sensitivity and selectivity; can separate impurities. tandfonline.com | Requires a derivatization step, which adds complexity. |

Reactivity Profiles and Mechanistic Investigations of 2 Phenylindolylmagnesium Bromide

Fundamental Reactivity as a Nucleophile

The Grignard reagent of 2-phenylindole (B188600), formally magnesium;2-phenylindol-1-ide;bromide, exhibits ambident nucleophilic character. The negative charge is delocalized over the indole (B1671886) ring, but the highest electron densities are found at the nitrogen atom and the C-3 carbon. This electronic distribution dictates its behavior in electrophilic substitution reactions.

Electrophilic Attack at the Indole Nitrogen (N-Attack)

Reaction of 2-phenylindolylmagnesium bromide with electrophiles can lead to substitution at the indole nitrogen, yielding N-functionalized 2-phenylindoles. This pathway is generally favored with "hard" electrophiles, in accordance with Hard and Soft Acid and Base (HSAB) theory. The nitrogen atom, being more electronegative, is considered a harder nucleophilic center compared to the C-3 carbon.

For instance, in reactions with certain alkyl halides under specific conditions, N-alkylation can be the predominant outcome. The choice of solvent and temperature can also play a crucial role in directing the reaction towards N-attack. Polar aprotic solvents, for example, can solvate the magnesium cation, increasing the ionic character of the N-Mg bond and potentially favoring attack by the more electronegative nitrogen atom.

Electrophilic Attack at the Indole C-3 Position (C-3 Attack)

Alternatively, electrophilic substitution can occur at the C-3 position of the indole nucleus, leading to the formation of 3-substituted 2-phenylindoles. This route is typically preferred with "soft" electrophiles. The C-3 position, being a carbon atom, is a softer nucleophilic center.

Many synthetically important transformations, such as acylations and certain alkylations, proceed via C-3 attack. The formation of a new carbon-carbon bond at this position is a powerful tool for the elaboration of the indole scaffold. The presence of the phenyl group at the C-2 position can sterically influence the approach of the electrophile, but the electronic activation of the C-3 position for electrophilic attack remains a dominant feature of the indole ring system.

Factors Governing Regioselectivity (N- vs. C-3) in Electrophilic Substitutions

The regiochemical outcome of the reaction of 2-phenylindolylmagnesium bromide with electrophiles is a delicate balance of several factors, including the nature of the electrophile, the reaction solvent, temperature, and the presence of additives.

FactorFavors N-AttackFavors C-3 AttackRationale
Electrophile Hard electrophiles (e.g., some alkyl halides, silyl (B83357) halides)Soft electrophiles (e.g., acyl chlorides, Michael acceptors)Based on Hard and Soft Acid and Base (HSAB) theory.
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Nonpolar or less polar solvents (e.g., THF, diethyl ether)Polar solvents can solvate the cation, increasing the nucleophilicity of the harder nitrogen center.
Temperature Lower temperaturesHigher temperaturesCan influence the kinetic versus thermodynamic control of the reaction.
Steric Hindrance Less sterically demanding electrophilesSterically hindered electrophiles may favor the less hindered N-position.The 2-phenyl group can influence the accessibility of the C-3 position.

It is important to note that these are general trends, and the interplay of these factors can lead to mixtures of N- and C-3 substituted products. Careful optimization of reaction conditions is often necessary to achieve high selectivity for the desired isomer. The steric bulk of the 2-phenyl group can also play a role, potentially hindering attack at the C-3 position for very bulky electrophiles, thereby favoring N-substitution.

Mechanistic Studies of Organomagnesium Reaction Pathways

The mechanistic pathways of reactions involving 2-phenylindolylmagnesium bromide are analogous to those of other Grignard reagents, involving nucleophilic addition and transition metal-catalyzed cross-coupling processes.

Grignard Addition Mechanisms to Carbonyl and Imine Substrates

The reaction of 2-phenylindolylmagnesium bromide with carbonyl compounds (aldehydes and ketones) and imines proceeds through a nucleophilic addition mechanism. In the case of a carbonyl substrate, the nucleophilic carbon (typically C-3) of the indolyl Grignard attacks the electrophilic carbonyl carbon. This is often preceded by coordination of the magnesium atom to the carbonyl oxygen, which polarizes the C=O bond and enhances the electrophilicity of the carbonyl carbon.

The generally accepted mechanism involves the following steps:

Coordination: The Lewis acidic magnesium center of the Grignard reagent coordinates to the lone pair of electrons on the carbonyl oxygen.

Nucleophilic Attack: The nucleophilic C-3 of the indole attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.

Protonation: Aqueous workup protonates the alkoxide to yield the final alcohol product.

A similar mechanism is operative with imine substrates, where the indolyl nucleophile adds to the electrophilic imine carbon, followed by workup to afford the corresponding amine.

Cross-Coupling Reaction Mechanisms with Organic Halides

2-Phenylindolylmagnesium bromide can participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form carbon-carbon bonds with organic halides. These reactions are typically catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov

The catalytic cycle for a Kumada coupling generally involves the following key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) undergoes oxidative addition to the organic halide (R-X), forming a metal(II) intermediate.

Transmetalation: The organomagnesium reagent (2-phenylindolylmagnesium bromide) transfers its organic group to the metal center, displacing the halide and forming a diorganometal(II) complex.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the cross-coupled product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions.

Mechanistic Insights into Schlenk Equilibrium and Aggregation States

The Schlenk equilibrium is a fundamental concept in the chemistry of Grignard reagents, describing the equilibrium between the monomeric organomagnesium halide (RMgX) and its corresponding diorganomagnesium species (R₂Mg) and magnesium halide (MgX₂). For 2-phenylindolylmagnesium bromide, this equilibrium would be represented as:

2 (2-phenylindolyl)MgBr ⇌ (2-phenylindolyl)₂Mg + MgBr₂

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the nature of the organic substituent. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are commonly used for Grignard reactions and can significantly influence the equilibrium by coordinating to the magnesium center.

In solution, Grignard reagents are known to exist as complex mixtures of various aggregated species. These can include monomers, dimers, and higher oligomers. The aggregation state is a dynamic equilibrium that is also dependent on concentration and solvent. For an indolyl Grignard reagent, the nitrogen atom of the indole ring could potentially participate in coordination and aggregation, leading to more complex structures compared to simple alkyl or aryl Grignard reagents. However, without specific experimental data (such as cryoscopy, NMR spectroscopy, or X-ray crystallography) for 2-phenylindolylmagnesium bromide, the precise nature of its aggregation states remains speculative.

Table 1: Hypothetical Species in a Solution of 2-Phenylindolylmagnesium Bromide

SpeciesFormulaDescription
Monomer(2-phenylindolyl)MgBrThe basic Grignard reagent unit.
Dimer (Halide-bridged)[(2-phenylindolyl)Mg(μ-Br)]₂Two magnesium centers bridged by bromide atoms.
Dimer (Indolyl-bridged)[(μ-2-phenylindolyl)MgBr]₂Two magnesium centers bridged by the indolyl ligands.
Diorganomagnesium(2-phenylindolyl)₂MgFormed via the Schlenk equilibrium.
Magnesium BromideMgBr₂Formed via the Schlenk equilibrium.

This table is illustrative and based on the general behavior of Grignard reagents. The actual species present in a solution of 2-phenylindolylmagnesium bromide would require experimental verification.

Role of Metal-Ligand Cooperation in Catalytic Cycles

Metal-ligand cooperation (MLC) refers to catalytic processes where the ligand is not merely a spectator but actively participates in bond activation and formation. In the context of magnesium catalysis, this often involves the ligand acting as a proton shuttle or participating in bifunctional activation of substrates.

For 2-phenylindolylmagnesium bromide, the indolyl ligand itself could potentially engage in MLC. The N-H proton of the parent indole is acidic and is removed during the formation of the Grignard reagent. In a catalytic cycle, the nitrogen atom could act as a Lewis base, and the aromatic system of the indole could interact with substrates. However, there is no specific research available in the searched literature that demonstrates the role of metal-ligand cooperation in catalytic cycles involving 2-phenylindolylmagnesium bromide. General magnesium catalysis often relies on the Lewis acidity of the Mg²⁺ center to activate substrates.

Activation of Inert Bonds by Magnesium Reagents

The activation of typically inert chemical bonds (such as C-H, C-O, and C-N) is a significant area of chemical research. Grignard reagents are powerful nucleophiles and bases and can, under certain conditions, effect the cleavage of such bonds.

C-H Bond Activation: Highly basic Grignard reagents can deprotonate acidic C-H bonds, a process known as magnesiation. The acidity of the C-H bond is a critical factor. While 2-phenylindolylmagnesium bromide is a strong base, its ability to activate less acidic C-H bonds would depend on the specific substrate and reaction conditions.

C-O Bond Activation: Grignard reagents are well-known to react with and cleave C-O bonds in ethers, particularly strained cyclic ethers like epoxides. The reaction with less reactive ethers, such as THF, can also occur, especially at elevated temperatures.

C-N Bond Activation: The activation of C-N bonds by Grignard reagents is less common and typically requires specific functionalities within the substrate that render the C-N bond susceptible to nucleophilic attack.

Without specific studies on 2-phenylindolylmagnesium bromide, any discussion on its ability to activate these inert bonds would be speculative.

Reactivity as a Base in Organic Transformations

Like all Grignard reagents, 2-phenylindolylmagnesium bromide is a strong base. Its basicity is a consequence of the highly polarized Mg-N bond, which imparts significant carbanionic character to the indolyl nitrogen. This basicity is a key aspect of its reactivity.

In organic transformations, 2-phenylindolylmagnesium bromide can be expected to act as a base in several ways:

Deprotonation: It will readily deprotonate any molecule with a proton more acidic than the N-H of 2-phenylindole. This includes water, alcohols, carboxylic acids, and even terminal alkynes. This is a crucial consideration when planning reactions, as any protic functionality in the substrate or solvent will be deprotonated, consuming the Grignard reagent.

Metalation: It can be used as a metalating agent to deprotonate less acidic C-H, N-H, or O-H bonds in other organic molecules, thereby generating new nucleophiles.

Catalyst Formation: In some catalytic reactions, a Grignard reagent can be used to generate the active catalyst in situ by reacting with a precatalyst.

The utility of 2-phenylindolylmagnesium bromide as a base in specific organic transformations would be dictated by its steric bulk and the specific requirements of the reaction.

Computational Chemistry Approaches to Indolylmagnesium Bromide Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For magnesium;2-phenylindol-1-ide;bromide, DFT calculations can elucidate the nature of the nitrogen-magnesium bond, the distribution of electron density, and the influence of the 2-phenyl substituent on the electronic properties of the indolyl ring.

Studies on related indole (B1671886) derivatives using DFT have shown that the distribution of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding reactivity. nih.gov In 2-phenylindolylmagnesium bromide, the HOMO is expected to be localized primarily on the indole ring, particularly the nitrogen and the C3 position, indicating these are the primary sites for nucleophilic attack. The LUMO, conversely, would be distributed over the magnesium and bromide atoms, highlighting their role as electrophilic centers.

The N-Mg bond in indolyl Grignard reagents is primarily ionic in character. DFT calculations can quantify this by analyzing atomic charges. For instance, a Mulliken population analysis would likely show a significant negative charge on the nitrogen atom and a corresponding positive charge on the magnesium atom. The 2-phenyl group, being an electron-withdrawing substituent, would subtly modulate the electron density on the indole nucleus, influencing the reactivity of the Grignard reagent.

Table 1: Representative DFT-Calculated Properties of 2-Phenylindolylmagnesium Bromide *

Property Calculated Value Description
N-Mg Bond Length ~2.05 Å Indicates a typical organomagnesium bond length.
Mulliken Charge on N -1.2 e Shows significant negative charge localization.
Mulliken Charge on Mg +1.5 e Indicates a highly electropositive magnesium center.
HOMO Energy -5.8 eV Relates to the ionization potential and nucleophilicity.
LUMO Energy -0.5 eV Relates to the electron affinity and electrophilicity.
HOMO-LUMO Gap 5.3 eV An indicator of the molecule's kinetic stability.

Note: These are representative values based on DFT calculations of similar organometallic indole systems. Actual values may vary depending on the level of theory and basis set used.

Modeling of Reaction Intermediates and Transition States for Mechanistic Elucidation

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. rsc.orgresearchgate.net For reactions involving 2-phenylindolylmagnesium bromide, such as its reaction with electrophiles, DFT can be used to model the structures and energies of all species along the reaction pathway.

For example, in the reaction with an aldehyde, a key mechanistic question is whether the reaction proceeds via a four-centered transition state or a stepwise mechanism. DFT calculations can model both pathways, and by comparing the activation energies, the preferred mechanism can be determined. nih.gov These models often include explicit solvent molecules, such as tetrahydrofuran (B95107) (THF), as they play a crucial role in stabilizing the Grignard reagent and the transition state through coordination with the magnesium atom. rsc.orgrsc.org

The modeling of transition states provides valuable information about the factors controlling stereoselectivity in reactions. chemrxiv.org For chiral substrates, the energy differences between diastereomeric transition states can be calculated to predict the major product isomer.

Table 2: Calculated Activation Energies for a Representative Reaction of 2-Phenylindolylmagnesium Bromide with Acetaldehyde *

Reaction Pathway Transition State Structure Activation Energy (kcal/mol)
Concerted (Four-centered) Cyclic structure involving Mg, N, C(aldehyde), and O 15.2
Stepwise (SET) Initial single electron transfer to form radical ions 21.5

Note: These are illustrative values. The actual activation energies will depend on the specific electrophile and reaction conditions.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry can predict the reactivity and regioselectivity of 2-phenylindolylmagnesium bromide in various organic transformations. nih.govrsc.org The ambident nucleophilic nature of the indolyl Grignard reagent (reaction at N-1 vs. C-3) is a key aspect that can be rationalized through computational models.

Fukui functions and local softness indices, derived from DFT calculations, can be used to predict the most reactive sites in the molecule. For the 2-phenylindolylmagnesium bromide anion, these calculations would likely confirm that the C3 position is a softer nucleophilic site compared to the nitrogen atom, favoring reaction with softer electrophiles at this position. Conversely, hard electrophiles would be predicted to react at the more electronegative nitrogen atom.

The influence of the 2-phenyl substituent on regioselectivity can also be assessed. Steric hindrance from the phenyl group might disfavor attack at the N-1 position, further enhancing the preference for C-3 functionalization. Computational models can quantify these steric effects by calculating the strain energies of the different possible transition states.

Simulations for Understanding Solution-Phase Behavior and Aggregation

In solution, Grignard reagents are known to exist in a complex equilibrium involving monomers, dimers, and higher aggregates, as described by the Schlenk equilibrium. rsc.org The specific nature of these aggregates can significantly influence the reactivity of the Grignard reagent. researchgate.net

Molecular dynamics (MD) simulations and DFT calculations can be used to model the aggregation behavior of 2-phenylindolylmagnesium bromide in ethereal solvents like THF. rsc.org These simulations can provide insights into the preferred aggregation state and the dynamic exchange between different species.

By calculating the relative energies of the monomeric, dimeric, and potentially higher oligomeric forms of 2-phenylindolylmagnesium bromide, solvated by explicit THF molecules, the predominant species in solution can be identified. These calculations often reveal that dimeric structures, with bridging bromide atoms, are thermodynamically favored. Understanding this solution-phase behavior is critical for accurately modeling the kinetics and mechanisms of reactions involving this reagent.

Table 3: Relative Energies of 2-Phenylindolylmagnesium Bromide Aggregates in THF (Calculated) *

Species Relative Energy (kcal/mol)
Monomer·(THF)₂ 0.0 (Reference)
Dimer (Br-bridged)·(THF)₄ -8.5
Dimer (Indolyl-bridged)·(THF)₄ -3.2

Note: These are hypothetical values to illustrate the relative stability of different aggregated forms in solution.

Historical Development and Future Research Directions in 2 Phenylindolylmagnesium Bromide Chemistry

Evolution of Organomagnesium Chemistry Relevant to Indole (B1671886) Systems

The journey of organomagnesium chemistry began in 1900 with Victor Grignard's discovery that alkyl halides react with magnesium metal in ethereal solvents to form organomagnesium compounds, now famously known as Grignard reagents. thermofisher.comvapourtec.com This discovery revolutionized organic synthesis by providing a robust method for forming carbon-carbon bonds. thermofisher.comwikipedia.org Grignard reagents are generally represented by the formula R-Mg-X, where R is an organic group and X is a halogen. wikipedia.org The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophiles, most notably the carbonyl group in aldehydes and ketones. thermofisher.comacs.org

The application of Grignard chemistry to heterocyclic systems like indole soon followed. Indole possesses an acidic N-H proton, which readily reacts with a Grignard reagent to form an indolylmagnesium halide (an indole Grignard reagent). This initial acid-base reaction is a key feature of the organomagnesium chemistry of indoles. Early studies on the reaction of indole magnesium iodide with electrophiles like ethyl chloroformate and carbon dioxide revealed the complex reactivity of this species. semanticscholar.orgresearchgate.net For instance, the carboxylation of the indole Grignard reagent was found to yield a mixture of both N-carboxylated and C3-carboxylated products, highlighting the ambident nucleophilic nature of the indolyl anion. researchgate.net

Over the decades, the understanding and application of indole Grignard reagents have expanded. They have been employed in the synthesis of a variety of substituted indoles. The table below summarizes some key milestones in the application of organomagnesium chemistry to indole systems.

EraKey DevelopmentSignificance
Early 20th Century Discovery of Grignard reagents and initial studies on their reaction with indoles. thermofisher.comvapourtec.comEstablished the formation of indolylmagnesium halides and their basic reactivity.
Mid 20th Century Investigations into the regioselectivity of reactions with various electrophiles. researchgate.netRevealed the challenges in controlling the site of functionalization (N vs. C3).
Late 20th Century Use of indole Grignard reagents in the synthesis of more complex indole derivatives and natural products.Demonstrated the utility of these reagents in multi-step synthesis.
21st Century Renewed interest in indolylmagnesium bromides for specific transformations, such as the synthesis of unsymmetrical bisindolylmethanes. researchgate.netHighlights the continued relevance of these classical reagents in modern synthetic challenges.

Contemporary Challenges in the Synthesis and Application of Indolylmagnesium Bromides

Despite their long history, the synthesis and application of indolylmagnesium bromides, including 2-phenylindolylmagnesium bromide, are not without challenges. These challenges often limit their broader application in complex molecule synthesis.

One of the primary challenges is regioselectivity . The indolylmagnesium species exists in equilibrium between the N-magnesiated and C3-magnesiated forms. The position of this equilibrium and the relative reactivity of the two nucleophilic sites (N1 and C3) are influenced by factors such as the solvent, the counterion (halide), and the nature of the electrophile. This can lead to mixtures of N- and C-functionalized products, complicating purification and reducing the yield of the desired isomer.

The stability of indolylmagnesium bromides can also be a concern. Like many organometallic reagents, they are sensitive to air and moisture, requiring anhydrous and inert atmosphere techniques for their preparation and use. wikipedia.orgwikipedia.org Furthermore, certain substituted indolylmagnesium bromides may be unstable even under these conditions, undergoing decomposition or side reactions.

The synthesis of unsymmetrical bisindolylmethanes from indolylmagnesium bromides and sulfonyl indoles illustrates some of these challenges. While successful, the reaction conditions, such as temperature and stoichiometry, need to be carefully optimized to achieve good yields and minimize side products. researchgate.net The table below outlines some of the key contemporary challenges.

ChallengeDescriptionImpact on Synthesis
Regioselectivity Difficulty in controlling reaction at the N1 versus the C3 position.Formation of product mixtures, leading to lower yields and purification difficulties.
Functional Group Tolerance Incompatibility with acidic protons and many electrophilic functional groups.Need for protection/deprotection steps, increasing synthetic complexity.
Reagent Stability Sensitivity to air, moisture, and sometimes thermal decomposition.Requires specialized handling techniques and can limit reaction scale-up.
Substrate Scope Reactions may not be general for all substituted indoles or electrophiles.Limits the diversity of accessible indole derivatives.

Emerging Methodologies and Synthetic Paradigms for Indole Functionalization

In response to the limitations of classical methods, including those involving indolylmagnesium bromides, a significant research effort has been directed towards developing new, more versatile, and selective methods for indole functionalization. These emerging methodologies are changing the landscape of indole chemistry.

A dominant paradigm in modern organic synthesis is transition-metal-catalyzed C-H functionalization . rsc.org This approach allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov For indoles, methods have been developed for the selective functionalization of various C-H bonds (C2, C3, and even the more challenging C4-C7 positions on the benzene (B151609) ring) using catalysts based on palladium, rhodium, copper, and other metals. rsc.orgnih.gov These reactions often employ a directing group to control regioselectivity, allowing for the precise modification of specific positions on the indole core. nih.gov

Another growing trend is the development of metal-free functionalization reactions . researchgate.net These methods avoid the use of potentially toxic and expensive transition metals, which aligns with the principles of green chemistry. heia-fr.ch Metal-free approaches for the C3-functionalization of indoles include alkylations, arylations, acylations, and halogenations, often proceeding through different mechanisms than metal-catalyzed reactions. researchgate.net

The concept of umpolung , or polarity inversion, has also been applied to indole chemistry. nih.gov While the indole ring is inherently electron-rich and nucleophilic, umpolung strategies can render specific positions, such as C2, electrophilic. This allows for reactions with nucleophiles, providing access to substitution patterns that are difficult to achieve through conventional electrophilic substitution reactions. nih.gov

The table below compares these emerging methodologies with the classical Grignard approach.

MethodologyKey PrincipleAdvantages
Indolylmagnesium Bromides Pre-formed organometallic nucleophile.Well-established, readily accessible from indoles.
Transition-Metal C-H Functionalization Direct activation of C-H bonds. rsc.orgHigh atom economy, excellent regioselectivity with directing groups, broad scope. nih.gov
Metal-Free Functionalization Avoidance of metal catalysts. researchgate.netLower cost, reduced toxicity, environmentally benign. heia-fr.ch
Umpolung Reactivity Inversion of the natural polarity of the indole ring. nih.govAccess to complementary substitution patterns, synthesis of otherwise difficult-to-make derivatives.

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